5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxazole ring, and a sulfamoyl group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the sulfamoyl group: This can be done using a sulfonamide coupling reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or inflammatory conditions, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the sulfamoyl group, which may result in different reactivity and biological activity.
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.
5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole: Lacks the carboxamide group, potentially altering its reactivity and biological interactions.
Uniqueness
The presence of both the methoxyphenyl and sulfamoyl groups in 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide contributes to its unique chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound a valuable candidate for further research and development in various fields .
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O5S/c1-27(19-6-4-3-5-7-19)33(29,30)21-14-10-18(11-15-21)25-24(28)22-16-23(32-26-22)17-8-12-20(31-2)13-9-17/h3-16H,1-2H3,(H,25,28) |
InChI Key |
CWLBRNUANBFFKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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